3'-Bromo-2',5'-difluorophenacyl bromide
Overview
Description
3’-Bromo-2’,5’-difluorophenacyl bromide is a chemical compound with the molecular formula C8H4Br2F2O and a molecular weight of 313.92 . It is also known by the synonym 2-Bromo-1-(3-bromo-2,5-difluorophenyl)ethanone .
Molecular Structure Analysis
The molecular structure of 3’-Bromo-2’,5’-difluorophenacyl bromide consists of a bromoethanone group attached to a 3-bromo-2,5-difluorophenyl group . The InChI code for this compound is 1S/C8H4Br2F2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 .Chemical Reactions Analysis
While specific chemical reactions involving 3’-Bromo-2’,5’-difluorophenacyl bromide are not detailed in the literature, similar compounds typically undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
1. Synthesis and Reactivity
3'-Bromo-2',5'-difluorophenacyl bromide is a compound with potential in various synthetic applications. It is used in studies involving the bromination of different organic compounds. For example, Shirinian et al. (2012) discussed the bromination of 2,3-diarylcyclopent-2-en-1-ones, illustrating the versatility of brominated compounds in organic synthesis (Shirinian et al., 2012). Similarly, the chemoselective amination of bromo-substituted pyridines, as studied by Stroup et al. (2007), highlights the role of brominated compounds in the functionalization of pyridines (Stroup et al., 2007).
2. Material Science and Electronics
Brominated organic compounds, similar to this compound, are significant in the field of material science, particularly in the development of organic electronic materials. Vamvounis and Gendron (2013) demonstrated the use of brominated thiophenes in the preparation of functional organic electronic materials (Vamvounis & Gendron, 2013).
3. Photoredox Catalysis
The use of brominated compounds in photoredox catalysis is an emerging area of research. For instance, Lin et al. (2016) explored the bromodifluoromethylation of alkenes using a brominated compound as a precursor, showcasing the potential of brominated compounds in photoredox reactions (Lin et al., 2016).
Properties
IUPAC Name |
2-bromo-1-(3-bromo-2,5-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-7(13)5-1-4(11)2-6(10)8(5)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWWGMHKLAIKTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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